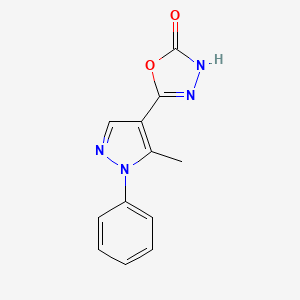
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Vue d'ensemble
Description
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one, also known as 5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic compound containing both nitrogen and oxygen atoms. It is an organic compound and is used in many scientific and industrial applications. This compound has been studied extensively for its potential therapeutic and medicinal properties.
Applications De Recherche Scientifique
5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one has been studied extensively for its potential therapeutic and medicinal properties. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. In addition, it has been shown to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Mécanisme D'action
The mechanism of action of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. However, it is believed to act by binding to specific receptors in the cell membrane, which then triggers a cascade of biochemical reactions that lead to the desired effect. In addition, it is believed to act by inhibiting the activity of certain enzymes, which can lead to the inhibition of various metabolic pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one have been studied extensively. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. In addition, it has been shown to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one in laboratory experiments has several advantages and limitations. One of the advantages is that it can be synthesized relatively easily, making it a cost-effective option for laboratory experiments. In addition, it is a relatively stable compound and can be easily stored and handled. However, it is important to note that this compound has not been approved for use in humans, so it should only be used in laboratory experiments.
Orientations Futures
The potential applications of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiaz
Propriétés
IUPAC Name |
5-(5-methyl-1-phenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-10(11-14-15-12(17)18-11)7-13-16(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNWAHSCIGMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NNC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



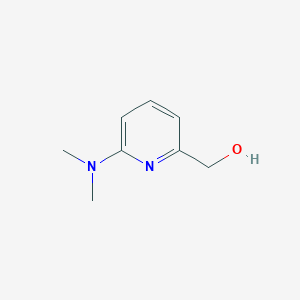
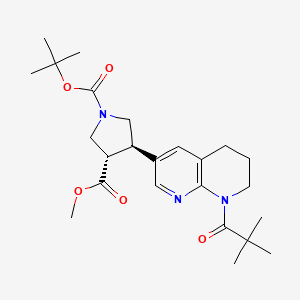
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)
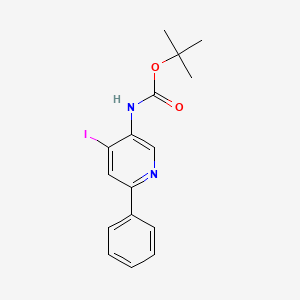
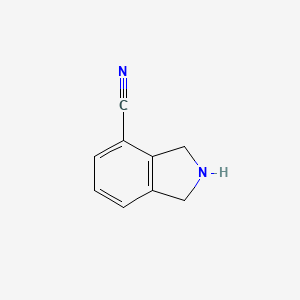
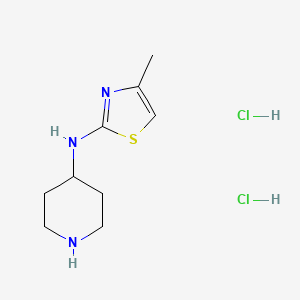
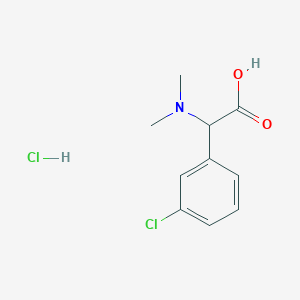
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
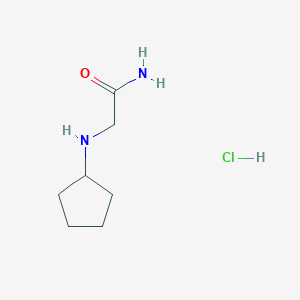
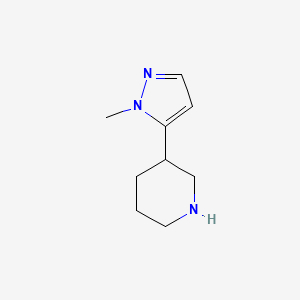
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)
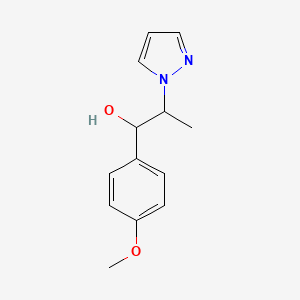
![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)